An In-depth Technical Guide to 3-Fluoro-2-methoxy-5-nitroaniline: A Key Intermediate in Modern Synthesis
An In-depth Technical Guide to 3-Fluoro-2-methoxy-5-nitroaniline: A Key Intermediate in Modern Synthesis
This guide provides a comprehensive technical overview of 3-Fluoro-2-methoxy-5-nitroaniline, a substituted aromatic amine of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its core physical and chemical properties, explore its synthetic utility, and outline the necessary protocols for its safe handling and analysis. This document moves beyond a simple data sheet to explain the causality behind the compound's characteristics, grounded in established chemical principles.
Introduction: The Strategic Importance of Fluorinated Anilines
3-Fluoro-2-methoxy-5-nitroaniline (CAS No. 443-43-6) belongs to a class of compounds that has become increasingly pivotal in medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules is a widely recognized strategy to enhance pharmacological profiles. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.
This particular molecule, with its distinct arrangement of activating (methoxy, amino) and deactivating (fluoro, nitro) groups, presents a unique electronic landscape. This makes it a highly versatile and valuable building block for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.
Physicochemical Properties: A Quantitative Overview
While extensive peer-reviewed data for this specific isomer is not widely published, we can consolidate available information and infer properties from closely related analogs. The data presented here is a synthesis of information from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 443-43-6 | |
| Molecular Formula | C₇H₇FN₂O₃ | |
| Molecular Weight | 186.14 g/mol | |
| Physical Appearance | Solid (Pale yellow to brown crystalline powder) | Inferred from related compounds |
| Melting Point | Data not available. The isomeric 4-Fluoro-2-methoxy-5-nitroaniline melts at 127-132 °C, suggesting a similar range. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, acetone, and ethyl acetate. | Inferred from related compounds |
| SMILES Code | NC1=CC(=O)=CC(F)=C1OC |
Molecular Structure and Reactivity
The reactivity of 3-Fluoro-2-methoxy-5-nitroaniline is dictated by the interplay of its four distinct functional groups on the aromatic ring. Understanding this interplay is key to leveraging its synthetic potential.
Key Reactive Centers
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Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and serves as a handle for a multitude of transformations. It readily undergoes acylation to form amides, alkylation, and diazotization. Diazonium salts are exceptionally useful intermediates, enabling the introduction of a wide array of substituents via Sandmeyer or similar reactions.
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Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group. This transformation is fundamental in many synthetic pathways, for example, in the preparation of substituted phenylenediamines, which are precursors to benzimidazoles—a common scaffold in pharmaceuticals.
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Aromatic Ring: The benzene ring itself is the core scaffold. The activating methoxy and amino groups are ortho and para-directing, while the deactivating fluoro and nitro groups are meta-directing. The ultimate regioselectivity of electrophilic aromatic substitution is a complex outcome of these competing influences.
The diagram below illustrates the primary reactive sites and potential transformations of the molecule.
Caption: Key reactive sites and synthetic transformations of 3-Fluoro-2-methoxy-5-nitroaniline.
Synthesis and Analytical Protocols
General Synthetic Approach
The synthesis of substituted nitroanilines typically involves the nitration of an appropriately protected aniline precursor. For 3-Fluoro-2-methoxy-5-nitroaniline, a plausible route involves the nitration of 3-fluoro-2-methoxyaniline. Protection of the amine group (e.g., as an acetanilide) is often necessary to prevent oxidation and to control regioselectivity during nitration.
A generalized workflow for this type of synthesis is presented below.
Caption: Generalized synthetic workflow for preparing substituted nitroanilines.
Recommended Analytical Workflow
Characterization of the final product and in-process monitoring would rely on a standard suite of analytical techniques.
Protocol: Analytical Characterization
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Thin-Layer Chromatography (TLC):
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Objective: Monitor reaction progress and assess purity.
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Stationary Phase: Silica gel 60 F₂₅₄.
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Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
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Visualization: UV light (254 nm) and staining (e.g., potassium permanganate).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: Confirm molecular structure.
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¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), and the amine protons (-NH₂). The coupling patterns of the aromatic protons will be critical for confirming the 1,2,3,5-substitution pattern.
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¹³C NMR: Expect distinct signals for each of the seven carbon atoms. The carbon attached to the fluorine will show a characteristic large coupling constant (¹J C-F).
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
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Mass Spectrometry (MS):
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Objective: Confirm molecular weight and fragmentation pattern.
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Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
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Expected M/Z: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at approximately 186.14 m/z.
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Infrared (IR) Spectroscopy:
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Objective: Identify key functional groups.
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Expected Peaks:
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N-H stretching (amine): ~3300-3500 cm⁻¹
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C-H stretching (aromatic/aliphatic): ~2850-3100 cm⁻¹
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N-O stretching (nitro group): Asymmetric (~1500-1560 cm⁻¹) and symmetric (~1335-1385 cm⁻¹)
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C-O stretching (methoxy ether): ~1000-1300 cm⁻¹
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C-F stretching: ~1000-1400 cm⁻¹
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Safety and Handling
Assumed Hazards:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Mandatory Handling Procedures:
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Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles and a face shield.
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Hand Protection: Use nitrile or other chemically resistant gloves.
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Body Protection: Wear a flame-retardant laboratory coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Conclusion
3-Fluoro-2-methoxy-5-nitroaniline is a chemical intermediate with significant untapped potential, particularly for the synthesis of complex, biologically active molecules. Its value lies in the unique and synthetically versatile arrangement of its functional groups. While there is a scarcity of published, isomer-specific experimental data, this guide provides a robust framework for its use based on established chemical principles and data from closely related compounds. Adherence to rigorous analytical characterization and stringent safety protocols is essential for any researcher or drug development professional working with this promising building block.
References
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